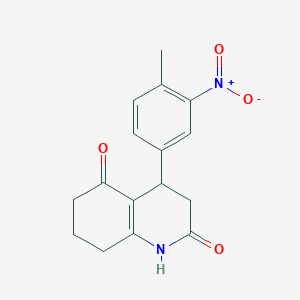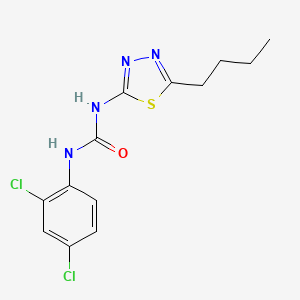![molecular formula C19H19N5O2S B4618952 N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4618952.png)
N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide
説明
Synthesis Analysis
The synthesis of complex organic compounds like the specified benzamide derivative typically involves multiple steps, including the formation of core structures followed by functionalization. For example, synthesis routes can include the use of antipyrine derivatives as key intermediates, which are then further modified through reactions with various reagents to introduce additional functional groups or to form ring structures (Saeed et al., 2020; Saeed et al., 2015). Such synthetic routes are meticulously designed to ensure the formation of the desired compound with high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized using techniques like X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. This allows for the analysis of molecular geometry, bond lengths, and angles, crucial for understanding the compound's reactivity and physical properties. Compounds in this category often exhibit significant intermolecular interactions, such as hydrogen bonding, which can influence their solid-state packing and stability (A. Saeed et al., 2020).
Chemical Reactions and Properties
The reactivity of a compound like "N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide" can be influenced by its functional groups and molecular structure. For instance, the presence of amino and carbonothioyl groups may allow for further chemical modifications, contributing to a wide range of potential reactions, such as nucleophilic substitutions or condensation reactions. These reactions can be utilized to synthesize derivatives with varied biological or physical properties (Youssef, 2009).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystallinity, are significantly affected by their molecular structure. For example, the presence of rigid ring systems and hydrogen bonding can increase the melting point and decrease solubility in certain solvents. These properties are critical when considering the compound's applications in material science or pharmaceuticals.
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. Studies on similar compounds have shown a range of reactivities, allowing for the exploration of novel chemical reactions or the development of materials with specific chemical properties (Liu et al., 2014).
科学的研究の応用
Synthesis and Antimicrobial Activities
A study by Gouda et al. (2010) explored the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety. The research demonstrated the potential of these compounds as antimicrobial agents, indicating their relevance in developing new therapeutic agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Heterocyclic Synthesis for Drug Discovery
Fadda et al. (2012) reported on the utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. This study underscores the importance of heterocyclic compounds in drug discovery and development (Fadda, Etman, El-Seidy, & Elattar, 2012).
Molecular Solids and Intermolecular Interactions
Research by Wang et al. (2014) focused on the energetic multi-component molecular solids of tetrafluoroterephthalic acid with aza compounds, highlighting the significance of hydrogen bonds and weak intermolecular interactions in the assembly of supramolecular structures. This study provides insight into the design of materials with specific properties based on molecular interactions (Wang, Hu, Wang, Liu, & Huang, 2014).
Anticancer Agents and Chemical Characterization
Abu‐Hashem and Aly (2017) discussed the chemistry of new dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives as anticancer agents, illustrating the role of heterocyclic chemistry in developing novel therapeutic agents with potential anticancer activity (Abu‐Hashem & Aly, 2017).
TEMPO-Catalyzed Synthesis of Benzothiazoles
A study by Qian et al. (2017) presented a TEMPO-catalyzed electrochemical C–H thiolation method for the synthesis of benzothiazoles and thiazolopyridines from thioamides. This research highlights innovative approaches to synthesizing complex heterocyclic structures, which are valuable in various scientific applications (Qian, Li, Song, & Xu, 2017).
特性
IUPAC Name |
N-[(12,12-dimethyl-11-oxa-2,4,5-triazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraen-6-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-19(2)9-14-12(10-26-19)8-13-15(20-14)23-24-16(13)21-18(27)22-17(25)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H3,20,21,22,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHQBZOLPLXSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=NN3)NC(=S)NC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4618891.png)
![4-methoxy-N-[3-(3-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4618893.png)
![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4618929.png)
![benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4618936.png)
![7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4618940.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4618945.png)
![1-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4618957.png)
![2-(4-methylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4618965.png)

